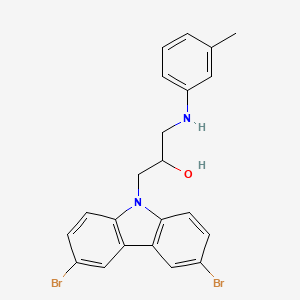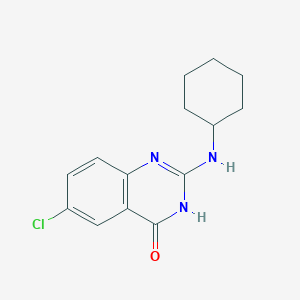
6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one
説明
6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the quinazoline family of compounds, which have been found to have various biological activities. The synthesis of this compound has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one is not fully understood. However, it has been found to interact with various targets in the body, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, as well as modulate the activity of various neurotransmitter receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to modulate the activity of various neurotransmitters, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
The advantages of using 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one in lab experiments include its potential use as an anti-cancer agent, anti-inflammatory agent, and treatment for neurological disorders. Additionally, it has been found to have low toxicity, which makes it a promising candidate for further preclinical and clinical studies. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one. One direction is to further investigate its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential use as an anti-inflammatory agent, particularly in chronic inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and identify its molecular targets. Finally, research is needed to optimize its synthesis and improve its solubility in water, which can facilitate its use in lab experiments and potential clinical applications.
科学的研究の応用
6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one has been found to have various potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to modulate the activity of various neurotransmitters.
特性
IUPAC Name |
6-chloro-2-(cyclohexylamino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLLPDUPIDQYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)

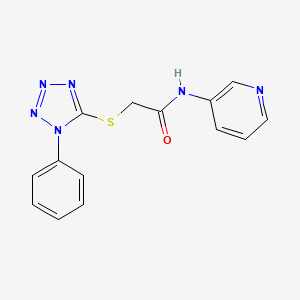
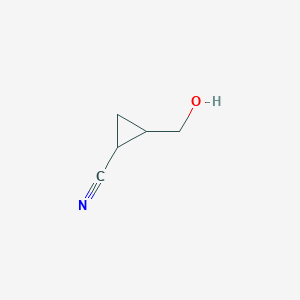
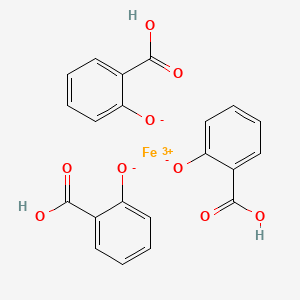
![Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers](/img/structure/B3258493.png)
![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)

![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
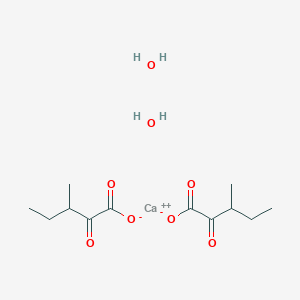
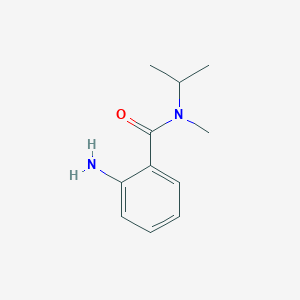
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
